(1S)-2-Amino-1-{bicyclo[2.2.2]octan-2-yl}ethan-1-ol
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Overview
Description
(1S)-2-Amino-1-{bicyclo[2.2.2]octan-2-yl}ethan-1-ol is a compound characterized by its unique bicyclic structure. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. The bicyclo[2.2.2]octane framework provides a rigid and stable structure, which can be advantageous in the design of bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-2-Amino-1-{bicyclo[2.2.2]octan-2-yl}ethan-1-ol typically involves the use of photochemistry and palladium-catalyzed reactions. One approach is the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes, which efficiently produces oxygenated 2-azabicyclo[2.2.1]heptanes . This reaction proceeds under mild conditions and can be further functionalized to build a library of bridged aza-bicyclic structures.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but the use of scalable photochemical and catalytic processes is likely. These methods would need to be optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(1S)-2-Amino-1-{bicyclo[2.2.2]octan-2-yl}ethan-1-ol can undergo various chemical reactions, including oxidation, reduction, and substitution. For example, ring-opening reactions of 1,4-diazabicyclo[2.2.2]octane (DABCO) derived quaternary ammonium salts with phenols and related nucleophiles have been studied .
Common Reagents and Conditions
Common reagents used in these reactions include phenols, nucleophiles, and palladium catalysts. The reactions often require high temperatures and solvents like polyethyleneglycol (PEG) or diglyme.
Major Products
The major products formed from these reactions include piperazine derivatives and other functionalized bicyclic structures. These products can be further modified to explore new chemical spaces and bioactive compounds.
Scientific Research Applications
(1S)-2-Amino-1-{bicyclo[2.2.2]octan-2-yl}ethan-1-ol has several scientific research applications:
Chemistry: Used as a building block for synthesizing complex molecules and exploring new chemical spaces.
Medicine: Investigated for its potential as a bioactive compound in drug design and development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (1S)-2-Amino-1-{bicyclo[2.2.2]octan-2-yl}ethan-1-ol involves its interaction with specific molecular targets and pathways. While detailed mechanisms are not well-documented, it is likely that the compound interacts with enzymes and receptors due to its structural features. Further research is needed to elucidate the exact pathways and targets involved.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.2.2]octane-1-carboxylates: These compounds share a similar bicyclic structure and are used in various chemical and biological applications.
Bicyclo[2.1.1]hexanes:
2-Azabicyclo[2.2.1]heptanes: These compounds are synthesized via palladium-catalyzed reactions and have applications in building bridged aza-bicyclic structures.
Uniqueness
(1S)-2-Amino-1-{bicyclo[2.2.2]octan-2-yl}ethan-1-ol is unique due to its specific amino and hydroxyl functional groups, which provide additional sites for chemical modification and interaction with biological targets. This makes it a versatile compound for various scientific research applications.
Properties
Molecular Formula |
C10H19NO |
---|---|
Molecular Weight |
169.26 g/mol |
IUPAC Name |
(1S)-2-amino-1-(2-bicyclo[2.2.2]octanyl)ethanol |
InChI |
InChI=1S/C10H19NO/c11-6-10(12)9-5-7-1-3-8(9)4-2-7/h7-10,12H,1-6,11H2/t7?,8?,9?,10-/m1/s1 |
InChI Key |
LMNCUKGFGMRJQN-SYZWKDNESA-N |
Isomeric SMILES |
C1CC2CCC1CC2[C@@H](CN)O |
Canonical SMILES |
C1CC2CCC1CC2C(CN)O |
Origin of Product |
United States |
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